Product packaging for Co-Soltrim(Cat. No.:CAS No. 63749-94-0)

Co-Soltrim

Cat. No.: B1218471
CAS No.: 63749-94-0
M. Wt: 576.7 g/mol
InChI Key: MCCYTOKKEWJAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Co-Soltrim, known scientifically as the trimethoprim-sulfamethoxazole (TMP-SMX) combination, is a well-characterized antibacterial agent that provides researchers with a tool for investigating microbial folate synthesis pathways . This combination exhibits a unique synergistic mechanism: sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase, thereby preventing the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid . Trimethoprim subsequently inhibits dihydrofolate reductase, the enzyme responsible for converting dihydrofolate to the active cofactor tetrahydrofolic acid . This sequential, dual-blockade of the folate biosynthesis pathway effectively halts the production of bacterial nucleic acids and proteins, leading to bactericidal effects in research models . Originally introduced in the 1960s, its research applications have expanded beyond its initial scope . It remains a critical compound for studying infections caused by a diverse spectrum of pathogens, including but not limited to Pneumocystis jirovecii , Stenotrophomonas maltophilia , Nocardia species, Listeria monocytogenes , and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, this compound is valuable in exploring antimicrobial resistance mechanisms, prophylactic strategies in immunocompromised models, and its potential immunomodulatory properties . This reagent is presented for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N8O6S2 B1218471 Co-Soltrim CAS No. 63749-94-0

Properties

CAS No.

63749-94-0

Molecular Formula

C23H28N8O6S2

Molecular Weight

576.7 g/mol

IUPAC Name

4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O3.C9H10N4O3S2/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-5H,10H2,1H3,(H,11,13)

InChI Key

MCCYTOKKEWJAMY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Other CAS No.

63749-94-0

Synonyms

Co-soltrim
lidaprim
Quam
trimet

Origin of Product

United States

Molecular Mechanisms of Co Soltrim Antimicrobial Action

The Bacterial Folate Biosynthesis Pathway: An Essential Metabolic Target

Bacteria, unlike humans who obtain folate from their diet, must synthesize this vital coenzyme de novo. gosset.aircsb.org This necessity makes the folate biosynthesis pathway an ideal target for antimicrobial agents, as its inhibition selectively harms bacterial cells with minimal effect on the host. rcsb.orgnih.gov The pathway begins with guanosine (B1672433) triphosphate (GTP) and culminates in the production of tetrahydrofolate (THF), the biologically active form of folate. gosset.ai THF is crucial for one-carbon transfer reactions, which are indispensable for the synthesis of purines, thymidine, and certain amino acids. nih.govrcsb.org The sequential enzymatic steps in this pathway are catalyzed by several enzymes, two of which are the targets of Co-Soltrim's components. gosset.ai

Sulfametrole (B47585), a member of the sulfonamide class of antibiotics, targets an early step in the folate synthesis pathway. patsnap.com It specifically inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govpatsnap.compatsnap.com This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.govrcsb.org

Sulfametrole functions as a competitive inhibitor of DHPS. patsnap.compatsnap.comtandfonline.com Its chemical structure closely resembles that of PABA, the natural substrate for the enzyme. patsnap.comrcsb.org This structural similarity allows Sulfametrole to bind to the active site of DHPS, thereby preventing PABA from binding and halting the synthesis of dihydropteroate. patsnap.compatsnap.com The inhibition of this crucial step leads to a depletion of the necessary precursors for folic acid synthesis, ultimately resulting in a bacteriostatic effect, where bacterial cell division and growth are arrested. patsnap.com

Key Aspects of DHPS Inhibition by Sulfametrole
ParameterDescription
Target EnzymeDihydropteroate Synthase (DHPS)
InhibitorSulfametrole
Natural Substratepara-Aminobenzoic Acid (PABA)
Mechanism of InhibitionCompetitive
Effect on BacteriaBacteriostatic (inhibition of growth and reproduction)

The molecular basis for Sulfametrole's inhibitory action lies in its ability to mimic PABA and interact with key residues within the DHPS active site. rcsb.org Structural studies of DHPS in complex with sulfonamides reveal that the inhibitor occupies the same binding pocket as PABA. rcsb.orgfrontiersin.org The aromatic amine and sulfonyl groups of the sulfonamide form hydrogen bonds and hydrophobic interactions with amino acid residues that line the active site. rcsb.org For instance, in Yersinia pestis DHPS, the sulfonyl group's oxygen atoms form hydrogen bonds with Ser222, and the aromatic amine interacts with Thr62. rcsb.org These interactions effectively block the binding of PABA and inhibit the enzymatic reaction. nih.gov

Trimethoprim (B1683648), the second component of this compound, targets a later and equally crucial step in the folate biosynthesis pathway. patsnap.comnih.gov It is a potent and selective inhibitor of the enzyme dihydrofolate reductase (DHFR). rcsb.orgpatsnap.comdrugbank.com DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the final active form of folate. nih.govrcsb.org

Trimethoprim acts as a competitive inhibitor of DHFR, competing with the natural substrate, dihydrofolate (DHF). rcsb.orgpatsnap.comnih.govnih.gov By binding to the active site of DHFR, Trimethoprim prevents the conversion of DHF to THF. patsnap.com This blockade leads to a deficiency of THF, which in turn halts the synthesis of essential building blocks for DNA and proteins, ultimately leading to bacterial cell death. rcsb.orgdrugbank.com A key advantage of Trimethoprim is its high affinity for bacterial DHFR, being several thousand times more potent against the bacterial enzyme than its mammalian counterpart, which accounts for its selective toxicity. patsnap.comdrugbank.com

Key Aspects of DHFR Inhibition by Trimethoprim
ParameterDescription
Target EnzymeDihydrofolate Reductase (DHFR)
InhibitorTrimethoprim
Natural SubstrateDihydrofolate (DHF)
Mechanism of InhibitionCompetitive
Effect on BacteriaBacteriostatic (alone), Bactericidal (in combination with Sulfametrole) drugbank.com

The high-resolution structure of bacterial DHFR in complex with Trimethoprim has elucidated the molecular interactions responsible for its potent inhibition. msu.ru Trimethoprim binds within a large hydrophobic pocket in the enzyme's active site, the same site that binds the pteridine (B1203161) portion of dihydrofolate. rcsb.orgmsu.ru The diaminopyrimidine ring of Trimethoprim is a key structural feature, forming several hydrogen bonds with conserved amino acid residues in the DHFR active site. rcsb.org These interactions, along with van der Waals forces with hydrophobic residues, anchor the inhibitor firmly in the active site, preventing the binding and reduction of DHF. rcsb.orgmsu.ru The selectivity of Trimethoprim for bacterial DHFR stems from differences in the amino acid residues lining the active site pocket between the bacterial and human enzymes. patsnap.com

Dihydrofolate Reductase (DHFR) Inhibition by Trimethoprim

Mechanistic Basis of Synergistic Antimicrobial Activity

The remarkable synergy between Sulfametrole and Trimethoprim lies in their ability to inhibit two distinct and sequential enzymes within the same biochemical pathway. This dual-pronged attack is significantly more effective than the action of either drug alone.

Sequential Enzyme Inhibition in the Tetrahydrofolate Biosynthesis Pathway

The primary target of this compound is the bacterial pathway for synthesizing tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidine, and certain amino acids. researchgate.netresearchgate.net Bacteria must produce their own folate, as they are unable to utilize pre-formed folate from their environment, a key difference from their mammalian hosts. researchgate.net

Sulfametrole, a sulfonamide antibiotic, strikes first. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS). researchgate.netjvsmedicscorner.com This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a critical early step in the folate synthesis pathway. researchgate.net By mimicking PABA, Sulfametrole binds to the active site of DHPS, preventing the natural substrate from binding and thereby halting the production of dihydropteroate.

Further down the pathway, Trimethoprim inhibits the enzyme dihydrofolate reductase (DHFR). researchgate.netnih.gov DHFR is responsible for the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF). researchgate.netnih.gov Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the human equivalent, which accounts for its selective toxicity. nih.gov This sequential blockade of two critical enzymes effectively shuts down the production of THF in bacteria.

Mutual Potentiation Dynamics between Sulfametrole and Trimethoprim

The synergy of this compound is not merely additive; the two components actively enhance each other's effects through a process of mutual potentiation. researchgate.net While it was traditionally understood that Sulfametrole potentiates Trimethoprim by limiting the production of DHF, the substrate for DHFR, recent research has revealed a more intricate relationship. researchgate.net

A key discovery is a metabolic feedback loop where THF is necessary for the production of dihydropterin pyrophosphate (DHPPP), a precursor in the folate pathway. researchgate.net By inhibiting THF synthesis, Trimethoprim also indirectly inhibits the synthesis of DHPPP. researchgate.net This reduction in DHPPP, a substrate for DHPS, in turn potentiates the inhibitory activity of Sulfametrole. researchgate.net Therefore, the synergy is a result of each drug creating a metabolic bottleneck that amplifies the efficacy of the other. researchgate.netspringernature.com This bidirectional potentiation leads to a more profound and rapid depletion of the bacterial folate pool than could be achieved by either drug alone. researchgate.net

The following table illustrates the synergistic activity of Sulfametrole and Trimethoprim by comparing their individual and combined minimum inhibitory concentrations (MICs) against various bacterial strains.

Bacterial StrainSulfametrole MIC (µg/mL)Trimethoprim MIC (µg/mL)This compound (Sulfametrole/Trimethoprim) MIC (µg/mL)
Escherichia coli>102420.5/0.026
Staphylococcus aureus25614/0.21
Haemophilus influenzae1280.52/0.1
Streptococcus pneumoniae>10240.258/0.42

This table presents representative data compiled from various in vitro studies. Actual MIC values can vary depending on the specific strain and testing methodology.

Impact on Bacterial Nucleic Acid and Protein Synthesis

The ultimate consequence of tetrahydrofolate depletion is the cessation of bacterial nucleic acid and protein synthesis, leading to a bactericidal effect. researchgate.netnih.gov Tetrahydrofolate is a vital carrier of one-carbon units required for the synthesis of essential precursors for both DNA and RNA, including purines (adenine and guanine) and thymidine. researchgate.net Without these building blocks, DNA replication and transcription are halted. researchgate.net

Furthermore, a derivative of THF, N-formylmethionyl-tRNA, is essential for the initiation of protein synthesis in bacteria. Its absence prevents the formation of functional proteins, crippling the cell's ability to carry out essential functions and ultimately leading to cell death. The combined action of Sulfametrole and Trimethoprim results in a rapid and severe inhibition of these critical biosynthetic pathways.

The following table summarizes the inhibitory effects of Sulfametrole and Trimethoprim on their target enzymes.

CompoundTarget EnzymeInhibition Constant (Ki) / IC50
SulfametroleDihydropteroate Synthase (DHPS)Varies by bacterial species
TrimethoprimDihydrofolate Reductase (DHFR)Varies by bacterial species (e.g., S. pneumoniae wt: 147 nM) nih.gov

Inhibition constants are a measure of the potency of an inhibitor; a lower value indicates a stronger inhibition. These values can differ significantly between different bacterial species and strains.

Molecular and Genetic Mechanisms of Antimicrobial Resistance to Co Soltrim

Target Enzyme Modifications and Bypass Mechanisms

The primary mechanisms of resistance to Co-Soltrim involve alterations in the target enzymes, DHPS and DHFR, which reduce their affinity for the respective inhibitory drugs. These modifications can arise from chromosomal mutations or the acquisition of mobile genetic elements encoding resistant enzyme variants. Additionally, bacteria can develop resistance by bypassing the inhibited metabolic step.

Resistance to the sulfamethoxazole (B1682508) component of this compound is predominantly mediated by changes in the DHPS enzyme.

The most common mechanism of high-level sulfonamide resistance is the acquisition of plasmid-borne genes—sul1, sul2, and sul3—which encode alternative, drug-resistant forms of DHPS. rupahealth.comspringernature.comoup.com These acquired enzymes are structurally different from the native bacterial DHPS, exhibiting a significantly lower affinity for sulfonamides while retaining their ability to bind PABA and synthesize dihydropteroate (B1496061). rupahealth.comnih.gov

The sul1 and sul2 genes are the most frequently encountered, with sul3 being less common. brieflands.comoup.comnih.gov These genes are often located on mobile genetic elements such as plasmids and integrons, which facilitates their horizontal transfer between different bacterial species and contributes to the rapid dissemination of resistance. springernature.comnih.gov Structural analyses have revealed that a key feature of the Sul enzymes is a reorganization of the PABA-binding region, which allows them to discriminate against sulfonamides. nih.govresearchgate.net A critical phenylalanine residue within the active site of Sul enzymes plays a crucial role in preventing sulfonamide binding. springernature.combiorxiv.org

GenePrevalenceGenetic Element
sul1 HighPlasmids, Class 1 Integrons
sul2 HighPlasmids
sul3 LowerPlasmids

In addition to acquiring foreign resistance genes, bacteria can develop resistance through mutations in their own chromosomal folP gene, which encodes the native DHPS enzyme. rupahealth.comfrontiersin.org These mutations typically result in amino acid substitutions within the active site of DHPS, reducing its binding affinity for sulfonamides. nih.govnih.gov For instance, in Streptococcus pneumoniae, insertions of three or six base pairs in the folP gene have been shown to confer resistance. oup.comnih.gov Similarly, specific point mutations in the folP gene of Streptococcus mutans and Neisseria meningitidis have been linked to sulfonamide resistance. nih.govnih.gov While these mutations can confer resistance, they may also reduce the catalytic efficiency of the enzyme, potentially imposing a fitness cost on the bacterium. frontiersin.org

OrganismType of folP MutationEffect
Streptococcus pneumoniae 3 or 6 bp insertionsReduced sulfonamide binding
Streptococcus mutans Point mutations (e.g., A37V, N172D, R193Q)Substantial sulfonamide resistance
Neisseria meningitidis Amino acid substitutions (e.g., at codons 31, 194)Sulfonamide resistance

An alternative, though less common, mechanism of sulfonamide resistance is the overproduction of the natural substrate of DHPS, para-aminobenzoic acid (PABA). frontiersin.orgpatsnap.com By increasing the intracellular concentration of PABA, bacteria can competitively overcome the inhibitory effect of sulfamethoxazole, as the natural substrate outcompetes the drug for binding to the active site of DHPS. patsnap.com This mechanism effectively bypasses the action of the sulfonamide component of this compound.

Resistance to the trimethoprim (B1683648) component of this compound is primarily due to alterations in the DHFR enzyme.

The most prevalent mechanism of trimethoprim resistance is the acquisition of plasmid-borne dfr genes that encode DHFR variants with greatly reduced affinity for trimethoprim. nih.govfrontiersin.org There are numerous classes of dfr genes, with dfrA and dfrB being two major families. nih.govnih.govsemanticscholar.org These genes are often found on mobile genetic elements like plasmids and integrons, frequently alongside sul genes, leading to co-resistance to both components of this compound. nih.govnih.govfrontiersin.org The Dfr enzymes can function in the presence of trimethoprim concentrations that would inhibit the native chromosomal DHFR, thus allowing the folate synthesis pathway to continue. nih.govresearchgate.net The diversity of dfr genes is extensive, with new variants continually being identified in clinical isolates. researchgate.netasm.org

Gene FamilyCharacteristicsExamples
dfrA Homologous to chromosomal folA, numerous variantsdfrA1, dfrA14, dfrA50, dfrA51
dfrB Not homologous to folA, confer high-level resistancedfrB1, dfrB2, dfrB3

Dihydrofolate Reductase (DHFR) Mediated Resistance

Chromosomal Mutations in folA Leading to Altered DHFR

Resistance to the trimethoprim component of this compound frequently arises from alterations in the dihydrofolate reductase (DHFR) enzyme, the direct target of the drug. These alterations are often the result of point mutations within the chromosomal folA gene, which encodes DHFR. Such mutations can reduce the binding affinity of trimethoprim to the enzyme, thereby diminishing its inhibitory effect and allowing the folic acid synthesis pathway to continue, albeit sometimes with reduced efficiency. nih.govnih.gov

In studies of Streptococcus pneumoniae, a significant correlation has been observed between specific mutations in the folA gene and increased resistance to this compound. nih.gov Among the most prevalent and impactful mutations are amino acid substitutions at key positions within the DHFR enzyme. For instance, substitutions such as Asp-92–Ala and Ile-100–Leu have been frequently identified in this compound non-susceptible isolates. nih.gov The Ile-100–Leu substitution, in particular, has been reported as a critical change for the development of resistance. nih.govnih.gov Site-directed mutagenesis experiments have confirmed that the single Ile-100-Leu mutation can lead to a significant, 50-fold increase in the inhibitory dose of trimethoprim required. nih.gov

Furthermore, the accumulation of multiple mutations in the folA gene is associated with higher levels of resistance. nih.gov Clinical isolates often exhibit a combination of substitutions. For example, two main groups of mutations have been identified in highly resistant S. pneumoniae. Both groups shared six common amino acid changes (Glu20-Asp, Pro70-Ser, Gln81-His, Asp92-Ala, Ile100-Leu, and Leu135-Phe), with each group containing additional unique mutations. nih.gov This suggests a stepwise evolution of resistance, where the combination of several mutations confers a greater survival advantage in the presence of the antibiotic.

Table 1: Common Amino Acid Substitutions in DHFR and their Impact on this compound Resistance

Original Amino Acid Position Substituted Amino Acid Associated Resistance Level Reference
Aspartic Acid (Asp) 92 Alanine (Ala) Increased nih.gov
Isoleucine (Ile) 100 Leucine (Leu) High nih.govnih.gov
Glutamic Acid (Glu) 94 Aspartic Acid (Asp) Increased nih.gov
Glutamic Acid (Glu) 20 Aspartic Acid (Asp) Contributes to high resistance nih.gov
Proline (Pro) 70 Serine (Ser) Contributes to high resistance nih.gov
Role of Gene Duplications and Insertions in DHFR Resistance

Beyond point mutations, another significant chromosomal mechanism contributing to this compound resistance is the amplification of the folA gene. researchgate.net An increase in the copy number of the gene encoding DHFR leads to the overexpression of the enzyme. This elevated production of DHFR can effectively titrate the drug, meaning there are more enzyme molecules than inhibitor molecules, allowing a sufficient number of DHFR enzymes to remain functional for the folate pathway to proceed. researchgate.net

Spontaneous duplication of a large genomic segment that includes the folA gene has been shown to enhance DHFR levels, providing a clear benefit to bacteria under trimethoprim pressure. researchgate.net While this duplication might be rare in wild-type bacterial populations, its frequency can be elevated under selective antibiotic pressure. researchgate.net

In addition to gene duplication, insertions within the genes of the folate pathway can also confer resistance. In Streptococcus pneumoniae, insertions of 3 or 6 base pairs in the folP gene, which encodes dihydropteroate synthase (DHPS), the target for the sulfamethoxazole component of this compound, are linked to resistance. nih.gov It has been observed that a 6-base-pair insertion confers a higher level of resistance compared to a 3-base-pair insertion. nih.gov The combination of these insertions in DHPS and point mutations in DHFR, such as the Ile-100-Leu substitution, is associated with the highest levels of resistance to this compound. nih.gov This highlights the multifactorial nature of high-level resistance, often involving a combination of different genetic alterations.

Efflux Pump Systems in this compound Resistance

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.govresearchgate.net This extrusion process lowers the intracellular concentration of the antimicrobial agent, preventing it from reaching its target and thereby conferring resistance. In Gram-negative bacteria, these pumps often form tripartite systems that span the inner membrane, the periplasm, and the outer membrane. mdpi.com The overexpression of these efflux pumps is a major cause of both intrinsic and acquired resistance to this compound in various pathogens. asm.orgnih.gov

Multidrug Efflux Pumps (e.g., SmeDEF, SmeVWX in Stenotrophomonas maltophilia)

Stenotrophomonas maltophilia, an opportunistic pathogen known for its high levels of intrinsic antibiotic resistance, heavily relies on multidrug efflux pumps to resist this compound, a primary treatment option for infections it causes. asm.orgnih.govnih.gov Among the various efflux systems in this bacterium, two from the Resistance-Nodulation-Cell Division (RND) family are of particular importance: SmeDEF and SmeVWX. nih.govmdpi.com

Studies on spontaneous this compound-resistant mutants of S. maltophilia have shown that the vast majority (over 94%) exhibit phenotypes consistent with the overexpression of the SmeVWX pump, while a smaller portion (around 5%) overexpress SmeDEF. nih.govnih.govresearchgate.net Both pumps are capable of extruding a wide range of antimicrobial agents, including not only trimethoprim and sulfamethoxazole but also quinolones and chloramphenicol. asm.orgnih.gov This broad substrate specificity raises concerns about cross-selection, where the use of one antibiotic can select for resistance to another. nih.govnih.gov

Molecular Regulation of Efflux Pump Overexpression

The expression of efflux pump genes is tightly controlled by local regulatory genes, which are often located adjacent to the pump operons on the chromosome. mdpi.commdpi.com Overexpression of these pumps, leading to acquired resistance, is typically caused by mutations in these regulatory genes. nih.govnih.gov

The smeDEF operon is negatively regulated by a transcriptional repressor of the TetR-type, known as SmeT. mdpi.comnih.gov Mutations in the smeT gene can lead to the derepression of the smeDEF operon, resulting in its overexpression and consequently, increased resistance to this compound. nih.govnih.gov

Similarly, the expression of the smeVWX operon is controlled by a LysR-type transcriptional regulator called SmeRv. mdpi.com Mutations occurring within the smeRv gene are associated with the overexpression of SmeVWX, which has been identified as a major cause of acquired this compound resistance in S. maltophilia. nih.govnih.govmdpi.com Sequencing of these regulatory genes in resistant mutants has confirmed that mutations in smeT and smeRv are directly responsible for the overexpression of their respective efflux pumps. nih.govnih.gov

**Table 2: Regulation of Key Efflux Pumps in *Stenotrophomonas maltophilia***

Efflux Pump Operon Regulator Gene Regulator Type Effect of Mutation in Regulator Reference
SmeDEF smeDEF smeT TetR-type repressor Overexpression of SmeDEF nih.govmdpi.comnih.gov
SmeVWX smeVWX smeRv LysR-type activator Overexpression of SmeVWX nih.govnih.govmdpi.com

Efflux Mechanisms and Their Contribution to Intrinsic and Acquired Resistance

Efflux pumps are key contributors to both intrinsic (natural, chromosomally encoded) and acquired (resulting from genetic changes) resistance in bacteria. nih.govnih.govmdpi.com In the context of this compound resistance in S. maltophilia, the SmeDEF and SmeVWX pumps play distinct but crucial roles.

The SmeDEF efflux pump contributes to both the intrinsic and acquired resistance to this compound. asm.orgnih.govnih.gov This means that even at its basal level of expression in wild-type cells, SmeDEF helps the bacterium withstand the antibiotic combination. When overexpressed due to mutations, it confers a higher level of acquired resistance. asm.orgnih.gov

In contrast, the SmeVWX efflux pump appears to contribute only to acquired resistance. nih.govnih.govresearchgate.net Deletion of the gene for SmeVWX does not increase the susceptibility of wild-type S. maltophilia to this compound, indicating it does not play a role in intrinsic resistance. However, when SmeVWX is overexpressed, it becomes a significant factor in the acquisition of high-level resistance. nih.gov

Horizontal Gene Transfer and Dissemination of Resistance Determinants

Horizontal gene transfer (HGT) is a primary driver for the rapid spread of antibiotic resistance genes among different bacterial species and strains. nih.govfrontiersin.orgmaastrichtuniversity.nl This process is considered more influential than the clonal expansion of resistant strains in the widespread dissemination of resistance to this compound. nih.gov The resistance determinants, particularly the dfr (for trimethoprim resistance) and sul (for sulfamethoxazole resistance) genes, are frequently located on mobile genetic elements (MGEs) such as plasmids and integrons. nih.gov

These MGEs can be transferred between bacteria through several mechanisms, with conjugation being the most significant for the dissemination of antibiotic resistance genes. frontiersin.orgmaastrichtuniversity.nl Integrons, which are genetic platforms capable of capturing and expressing gene cassettes, are particularly important. Class 1 and Class 2 integrons are commonly found in uropathogenic E. coli and often carry various combinations of dfr and sul gene cassettes. nih.gov For example, the most common sulfamethoxazole resistance gene, sul2, and the most frequent trimethoprim resistance gene, dfrA1, are broadly disseminated across different geographical regions, often carried together on these mobile elements. nih.gov

The presence of these resistance genes on MGEs facilitates their spread not only between pathogenic bacteria but also from commensal and environmental bacteria to pathogens, creating a vast reservoir of resistance determinants. frontiersin.orgmaastrichtuniversity.nl This continuous exchange of genetic material accelerates the evolution of multidrug-resistant pathogens, posing a significant challenge to the clinical efficacy of this compound. researchgate.net

Plasmid-Mediated Transfer of sul and dfr Genes

The primary mechanism for acquired resistance to this compound involves the horizontal transfer of resistance genes via plasmids. wikipedia.orgnih.govasm.org These extrachromosomal DNA molecules can replicate independently and move between bacteria, facilitating the rapid spread of resistance. wikipedia.orgreactgroup.org Plasmids frequently carry genes that confer resistance to both sulfamethoxazole (sul genes) and trimethoprim (dfr genes). nih.govfrontiersin.org

The sul genes encode alternative, resistant forms of dihydropteroate synthase (DHPS), the target enzyme for sulfonamides. oup.comoup.com Three main plasmid-mediated sul genes have been identified: sul1, sul2, and sul3. frontiersin.orgasm.org Similarly, dfr genes encode resistant variants of dihydrofolate reductase (DHFR), the target for trimethoprim. oup.comnih.gov There are numerous dfr genes, which are categorized into different families (dfrA and dfrB). asm.orgresearchgate.net

Clinical and environmental pressures from the use of this compound have likely driven the evolution of genetic arrangements where sul and dfr genes are located on the same plasmid. nih.govfrontiersin.org This co-localization ensures that resistance to both components of the drug can be transferred together in a single event. frontiersin.org Studies have identified various plasmid incompatibility groups (such as IncF) that carry these resistance genes. frontiersin.org The transfer of these plasmids between bacteria, often through conjugation, is a major contributor to the dissemination of this compound resistance. frontiersin.orgoup.com

Table 1: Common Plasmid-Mediated Genes Conferring Resistance to this compound Components

Gene FamilyTarget EnzymeCommon AllelesPrimary Location
sul Dihydropteroate Synthase (DHPS)sul1, sul2, sul3Plasmids, often associated with integrons (sul1) or transposons (sul2). oup.comfrontiersin.orgasm.org
dfr Dihydrofolate Reductase (DHFR)dfrA1, dfrA5, dfrA7, dfrA12, dfrA14, dfrA17Plasmids, often as gene cassettes within integrons. frontiersin.orgoup.comnih.gov

Integron-Associated Resistance Gene Cassettes

Integrons are genetic platforms that play a crucial role in the capture and expression of antibiotic resistance genes. researchgate.netcsiropedia.csiro.au They are not mobile elements themselves but are often located within larger mobile elements like transposons and plasmids. nih.govresearchgate.net Resistance to this compound is strongly associated with Class 1 and Class 2 integrons. frontiersin.orgnih.gov

A typical Class 1 integron, commonly found in clinical isolates, consists of two conserved segments. nih.gov The 5' conserved segment (5'-CS) contains the integrase gene (intI1), which mediates the insertion of gene cassettes, and a promoter that drives the expression of these cassettes. nih.gov The 3' conserved segment (3'-CS) often contains the qacEΔ1 gene (conferring resistance to quaternary ammonium (B1175870) compounds) and the sul1 gene, directly linking sulfonamide resistance to the integron structure. nih.govmcmaster.canih.gov

The dfr genes are frequently found as mobile gene cassettes that can be inserted into the variable region of integrons. nih.govoup.com An integron can capture multiple gene cassettes, leading to multidrug resistance. csiropedia.csiro.au For instance, arrays containing various dfr and aadA (aminoglycoside resistance) cassettes are common. nih.govresearchgate.net The selective pressure exerted by this compound has favored the co-integration of dfr cassettes into sul1-containing Class 1 integrons, providing a highly efficient vehicle for the simultaneous dissemination of resistance to both drug components. frontiersin.orgnih.gov

Table 2: Structure of a Typical Class 1 Integron Associated with this compound Resistance

ComponentGene(s)Function
5' Conserved Segment (5'-CS) intI1Integrase enzyme; mediates site-specific recombination of gene cassettes. nih.gov
Promoter (Pc)Drives transcription of integrated gene cassettes. nih.gov
Variable Region dfrA, aadA, etc.Mobile gene cassettes encoding resistance to various antibiotics, including trimethoprim. nih.govresearchgate.net
3' Conserved Segment (3'-CS) qacEΔ1Resistance to quaternary ammonium compounds. nih.gov
sul1Resistance to sulfonamides. mcmaster.canih.gov

Other Resistance Mechanisms (e.g., Permeability Changes)

While the acquisition of sul and dfr genes is the predominant mechanism of resistance, other factors can contribute to reduced susceptibility to this compound. oup.comoup.com These mechanisms often involve alterations in the bacterial cell's ability to uptake or actively remove the antimicrobial agents. oup.comoup.com

Efflux Pumps: Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov Overexpression of certain efflux pumps can reduce the intracellular concentration of sulfamethoxazole and trimethoprim, leading to increased resistance. oup.comoup.comasm.org In species like Stenotrophomonas maltophilia and Pseudomonas aeruginosa, specific efflux systems have been implicated in this compound resistance. asm.orgnih.govresearchgate.net For example, studies have shown that the SmeDEF and SmeVWX pumps in S. maltophilia and the MexAB-OprM system in P. aeruginosa contribute to resistance against both components of this compound. asm.orgnih.govresearchgate.netasm.org

Reduced Permeability: Changes in the bacterial outer membrane can also limit the entry of antimicrobial agents. oup.comoup.com While harder to separate from the effects of efflux pumps, a less permeable cell wall can contribute to intrinsic or low-level resistance to both sulfamethoxazole and trimethoprim. oup.comoup.com This mechanism is particularly relevant in bacteria like P. aeruginosa, which naturally have low outer membrane permeability. oup.comoup.com

Structural Biology and Rational Design of Folate Pathway Inhibitors

Crystallographic and Spectroscopic Analysis of DHPS and DHFR Enzymes

Crystallography and spectroscopy are powerful tools for elucidating the three-dimensional structures of DHPS and DHFR and observing their interactions with inhibitors.

Characterization of Inhibitor Binding Sites and Conformational Changes

Crystal structures of DHPS from various bacterial species, such as Bacillus anthracis and Yersinia pestis, have revealed key features of the enzyme and its interaction with inhibitors. DHPS possesses distinct binding pockets for its substrates, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and para-aminobenzoic acid (pABA). biorxiv.orgnih.govplos.orgnih.gov Sulfonamides like sulfametrole (B47585) are known to mimic pABA and bind to the pABA binding site. patsnap.compatsnap.combiorxiv.orgnih.gov Mutations conferring sulfonamide resistance often map to the pABA binding site, particularly within catalytic loops like D1, D2, and D7, which form this pocket. biorxiv.orgnih.govasm.org Bulky substituents on sulfa drugs can lead to resistance mutations by moving catalytic loops into conformations less able to stabilize inhibitor binding. biorxiv.org

DHFR, the target of trimethoprim (B1683648), also has a well-characterized active site that binds the substrate dihydrofolate (DHF) and the cofactor NADPH. drugbank.comproteopedia.orgpnas.org Trimethoprim binds to the active site of bacterial DHFR, inhibiting the reduction of DHF to tetrahydrofolate (THF). drugbank.comfirsthope.co.in Crystal structures of DHFR in complex with inhibitors like trimethoprim have shown that key residues in the binding pocket, such as Ile-7, Glu-30, Phe-31, Phe-34, Leu-67, Arg-70, and Val-115 in human DHFR, are important for ligand binding. mdpi.com Conformational changes in DHFR loops, such as the Met-20 loop in E. coli DHFR, are integral to the catalytic cycle and can influence inhibitor binding. proteopedia.orgpnas.org Mutations in DHFR, particularly in the active site, are a common mechanism of resistance to trimethoprim. benthamscience.comacs.orgnih.govnih.govnih.gov

Spectroscopic methods, such as NMR, have also been used to study DHPS and its interactions. NMR studies of B. anthracis DHPS have revealed the formation of a folded loop substructure within the ternary complex with substrates, consistent with observations from crystal structures. acs.org These studies can also provide insights into the dynamic nature of the enzyme and how inhibitor binding affects protein conformation and dynamics. acs.orgrcsb.org

Elucidation of Active Site Architecture and Catalytic Mechanisms

The active site of DHPS is located at the opening of a β-barrel structure and contains distinct sites for pterin (B48896) and pABA binding. biorxiv.org The pterin-binding pocket contains conserved aspartate residues proposed to stabilize the pterin ring during pyrophosphoryl cleavage. biorxiv.org The catalytic mechanism of DHPS involves an ordered SN1 process where DHPP binding precedes pABA binding, and flexible loops transiently fold to form the pABA binding pocket. plos.orgacs.orgnih.gov An arginine residue in loop D2 can mimic the pterin substrate in the absence of DHPP, blocking access to the pABA binding site. biorxiv.org

DHFR catalyzes the NADPH-dependent reduction of DHF to THF. proteopedia.orgpnas.orgornl.gov The catalytic mechanism involves proton donation to the N5 atom of DHF and hydride transfer from NADPH to the C6 atom of the pterin ring. pnas.orgornl.gov The active site architecture of DHFR facilitates these steps, with specific residues involved in substrate and cofactor binding and catalysis. mdpi.compnas.orgornl.govnih.gov Studies using neutron and ultrahigh-resolution X-ray crystallography have provided insights into the protonation states of active site residues and the substrate during catalysis. pnas.orgornl.gov Conformational changes of active site loops are coupled to progression through the catalytic cycle. pnas.org Type II DHFR enzymes, often plasmid-encoded and conferring resistance, have a different active site architecture with a single pore that accommodates both substrate and cofactor, and their catalytic mechanism differs from Type I DHFRs. proteopedia.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Sulfametrole and Trimethoprim Analogs

SAR studies are essential for understanding how chemical modifications to sulfametrole and trimethoprim analogs affect their binding affinity, enzyme inhibition, and activity against resistant strains.

Design Principles for Overcoming Target Enzyme Mutations

Mutations in DHPS and DHFR are primary mechanisms of resistance to sulfonamides and trimethoprim. biorxiv.orgasm.orgbenthamscience.comacs.orgnih.govnih.govnih.gov Rational design strategies aim to develop inhibitors that retain potency against these mutant enzymes. For DHPS, mutations often occur in the pABA binding site. biorxiv.orgnih.govasm.org Designing inhibitors that target the highly conserved pterin binding pocket, rather than the pABA site, is one strategy to bypass sulfonamide resistance. nih.govjnsbm.orgrcsb.org Studies have explored pterin-based inhibitors and modifications to existing scaffolds to improve binding affinity to the pterin site. nih.govrcsb.org

For DHFR, mutations in the active site can reduce inhibitor binding affinity. benthamscience.comacs.orgnih.govnih.govnih.gov Rational design approaches involve synthesizing analogs with modifications that can accommodate changes in the mutant binding site or form favorable interactions with conserved residues. For example, studies on pyrimethamine-resistant Plasmodium falciparum DHFR mutants have shown that certain analogs can retain activity against resistant strains by fitting into the altered active site without steric strain. acs.orgpnas.org Designing inhibitors that target unique or allosteric pockets on the enzyme surface, distinct from the conventional active site, is another strategy to overcome resistance mutations in the primary binding pocket. nih.govacs.orgrcsb.orgnih.govacs.org

Strategies for Modulating Efflux Pump Substrate Specificity

Efflux pumps are another significant mechanism of bacterial resistance, reducing intracellular drug concentrations by actively transporting the antibiotic out of the cell. While the provided search results primarily focus on target enzyme mutations, modulating efflux pump substrate specificity is a crucial aspect of overcoming resistance for many antibiotics, including those targeting the folate pathway. Strategies in this area often involve designing drug analogs that are poor substrates for efflux pumps or developing efflux pump inhibitors that can be co-administered with the antibiotic. Although specific detailed research findings on modulating efflux pump substrate specificity for sulfametrole or trimethoprim analogs were not prominently featured in the provided snippets, it is a recognized mechanism of resistance that influences rational drug design efforts.

Computational Approaches in Inhibitor Design and Resistance Prediction

Computational methods play an increasingly important role in the design of new folate pathway inhibitors and the prediction of potential resistance mechanisms. Techniques such as molecular docking, molecular dynamics simulations, pharmacophore mapping, QSAR, and homology modeling are used to study enzyme-inhibitor interactions, predict binding affinities, and identify potential lead compounds. benthamscience.comjnsbm.orgmdpi.complos.orgmdpi.comscirp.orgresearchgate.net

Molecular docking can predict the binding modes of inhibitors within the active sites of DHPS and DHFR and estimate their binding energies. biorxiv.orgbenthamscience.comjnsbm.orgmdpi.comscirp.orgresearchgate.net Molecular dynamics simulations can provide insights into the dynamic behavior of the enzymes and how inhibitor binding affects their conformational flexibility, which is relevant for catalysis and resistance. acs.orgrcsb.orgnih.gov

Computational approaches can also be used to predict mutations that are likely to confer resistance to new inhibitors. Algorithms can evaluate the binding of inhibitors to a library of potential enzyme mutants, identifying those mutations that are predicted to reduce inhibitor affinity while maintaining enzyme function. pnas.org This allows for the prospective identification of resistance pathways, informing the design of inhibitors that are less susceptible to resistance development. pnas.org Structure-based computational approaches have been used to design novel DHPS inhibitors targeting the pterin binding pocket, predicted to be less prone to resistance mutations compared to sulfonamides targeting the pABA site. jnsbm.org Similarly, computational studies have aided in identifying novel DHFR inhibitors and understanding their interactions with both wild-type and resistant enzyme variants. plos.orgmdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to investigate the binding modes, affinities, and dynamic behavior of small molecules, such as drug components, within the active sites of target proteins. In the context of Co-Soltrim, these methods are applied to study the interactions of Sulfametrole with bacterial DHPS and Trimethoprim with bacterial DHFR.

Following molecular docking, molecular dynamics simulations provide a more realistic picture by simulating the movement and behavior of the protein-ligand complex over time. These simulations account for the flexibility of both the protein and the ligand, allowing researchers to observe how the complex behaves in a dynamic environment, typically represented by explicit solvent molecules. Molecular dynamics can reveal the stability of the binding pose predicted by docking, identify alternative binding conformations, and quantify the strength of interactions through analyses of parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), and interaction energies.

Applying these techniques to the components of this compound helps elucidate the specific mechanisms by which Sulfametrole inhibits DHPS and Trimethoprim inhibits DHFR. For instance, simulations can illustrate how Sulfametrole, as a structural analog of PABA, competes for the PABA binding site on DHPS. Similarly, they can show how Trimethoprim binds to the active site of DHFR, preventing the proper binding and conversion of dihydrofolate. Studies on related folate inhibitors and their target enzymes demonstrate the utility of these methods in understanding binding interactions and enzyme inhibition researchgate.net.

Data TypeDescription
Binding Affinity ScoresPredicted strength of interaction between ligand and protein.
Interaction EnergiesQuantification of different types of interactions (e.g., van der Waals, electrostatic).
RMSD/RMSFMeasures of structural deviation and flexibility of the protein-ligand complex over time.
Hydrogen Bond AnalysisIdentification and persistence of hydrogen bonds between ligand and protein residues.
Ligand Binding PosesPredicted 3D orientations of the ligand within the protein binding site.

Predictive Modeling of Resistance Mutations

Resistance to antimicrobial agents, including those targeting the folate pathway, is a significant clinical challenge. Resistance mutations in the genes encoding target enzymes (DHPS and DHFR) can alter the enzyme structure, reducing the binding affinity of the inhibitor while retaining sufficient catalytic activity for the microorganism's survival. Predictive modeling, often building upon structural insights from docking and dynamics, is employed to understand the impact of specific mutations and forecast potential resistance pathways.

Computational methods can assess how amino acid substitutions in DHPS or DHFR might affect the binding of Sulfametrole or Trimethoprim. By introducing mutations in silico and re-running docking and dynamics simulations, researchers can compare the binding characteristics of the inhibitor to the wild-type and mutant enzymes. A significant decrease in binding affinity to the mutant enzyme, compared to the wild-type, suggests that the mutation confers resistance.

Furthermore, advanced computational techniques, such as free energy calculations, can provide a more quantitative measure of the change in binding energy upon mutation. Machine learning models trained on existing resistance data and structural information can also be developed to predict the likelihood of resistance emerging from specific mutations or combinations of mutations.

For this compound, predictive modeling can help anticipate how mutations in bacterial DHPS might affect Sulfametrole binding and how mutations in bacterial DHFR might impact Trimethoprim binding. Studies on resistance to trimethoprim in various bacteria, for example, have utilized structural and computational approaches to understand the mechanisms of resistance conferred by specific DHFR mutations researchgate.net. These studies highlight how changes in the active site or in residues affecting the enzyme's conformational dynamics can reduce inhibitor efficacy.

Data generated from predictive modeling of resistance mutations can include:

Data TypeDescription
Change in Binding Energy (ΔΔG)Quantitative measure of the impact of a mutation on inhibitor binding affinity.
Structural ChangesAnalysis of how mutations alter the protein's 3D structure and flexibility.
Interaction AnalysisIdentification of altered interactions between the inhibitor and mutant enzyme.
Resistance Prediction ScoresComputational scores indicating the likelihood of a mutation conferring resistance.

Pre Clinical Investigations and Mechanistic Studies in in Vitro and in Vivo Models

In Vitro Models for Synergistic and Antagonistic Interactions

In vitro models are widely used to evaluate the combined effect of trimethoprim (B1683648) and sulfamethoxazole (B1682508), assessing whether the interaction is synergistic, additive, indifferent, or antagonistic.

Checkerboard Assays and Fractional Inhibitory Concentration (FIC) Determinations

Checkerboard assays are a standard method for quantitatively assessing the interaction between two antimicrobial agents. This method involves testing a range of concentrations of each drug alone and in combination to determine the minimum inhibitory concentration (MIC) of each drug when used together nih.govasm.org. The results are typically analyzed using the Fractional Inhibitory Concentration Index (FICi), calculated as follows:

FICi = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) nih.govasm.org

Interpretation of the FICi is generally as follows:

Synergy: FICi ≤ 0.5 nih.govasm.orgnih.gov

Additivity: FICi > 0.5 to ≤ 1.0 asm.orgplos.org

Indifference: FICi > 1.0 to ≤ 4.0 nih.govasm.orgnih.gov

Antagonism: FICi > 4.0 asm.orgnih.gov

Studies using checkerboard assays have demonstrated that the combination of trimethoprim and sulfamethoxazole typically exhibits synergy against susceptible organisms oup.compsu.edu. This synergistic activity is observed over a wide range of ratios, although an optimal ratio for maximal effect exists, often correlating with the ratio of the MICs of the individual drugs oup.com. The conventional 1:5 ratio in formulations is designed to achieve approximately a 1:20 ratio in blood and tissues, which is considered optimal for peak synergy wikipedia.org.

While synergy is common, indifferent or even antagonistic interactions have been observed depending on the specific bacterial species and the ratios of the drugs tested nih.govnih.govasm.org. For instance, studies evaluating co-trimoxazole (B1683656) in combination with other antibiotics like colistin (B93849) or fluconazole (B54011) against various pathogens, including Pseudomonas aeruginosa and Candida auris, have reported outcomes ranging from synergy to indifference nih.govnih.gov.

Time-Kill Curve Analysis and Bactericidal Activity

Time-kill curve analysis is an in vitro method used to determine the rate and extent of antimicrobial activity over time. This involves exposing bacterial cultures to different concentrations of the antimicrobial agent(s) and periodically measuring the number of viable bacteria (colony-forming units per milliliter, CFU/mL) bioline.org.brnih.gov. The results are plotted as log₁₀ CFU/mL versus time, providing insight into whether the drug is bactericidal (typically defined as a ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum within 24 hours) or bacteriostatic (less than a 3 log₁₀ reduction) bioline.org.br.

Co-trimoxazole is generally considered to be bactericidal medcentral.com. Time-kill studies have confirmed its bactericidal activity against various susceptible bacterial strains nih.gov. Some research suggests that the killing effect can be concentration-dependent asm.org. For example, studies on Klebsiella pneumoniae have shown that while co-trimoxazole can exhibit bacteriostatic activity at certain concentrations and time points, higher concentrations may lead to more rapid and complete killing nih.gov. Time-kill studies are valuable for understanding the dynamic interaction between the antibiotic and the bacterial population over time, providing information that complements static MIC determinations.

Continuous Culture Models for Resistance Evolution Studies

Continuous culture models, such as the chemostat, allow for the maintenance of bacterial populations in a steady state under controlled environmental conditions, including constant nutrient availability and antibiotic concentration. These models are useful for studying the pharmacodynamics of antibiotics and for investigating the emergence of resistance over extended periods oup.comresearchgate.net. By exposing bacteria to sub-inhibitory or varying concentrations of co-trimoxazole in a continuous flow system, researchers can simulate conditions that may lead to the selection of resistant mutants nih.gov.

While primarily discussed in the context of pharmacodynamic target definition for co-trimoxazole against organisms like Stenotrophomonas maltophilia oup.comresearchgate.net, continuous culture systems are also employed in experimental evolution studies to observe and analyze the genetic and phenotypic changes that occur as bacteria develop resistance under sustained drug pressure nih.gov. This allows for the identification of key evolutionary pathways and the order in which resistance mechanisms emerge.

In Vitro Models for Understanding Resistance Development

In vitro models play a critical role in elucidating the mechanisms by which bacteria develop resistance to co-trimoxazole. These models allow for controlled selection of resistant mutants and subsequent analysis of the genetic and molecular changes involved.

Laboratory Evolution Experiments to Select Resistant Mutants

Laboratory evolution experiments are designed to mimic the selective pressure of antibiotic exposure in a controlled setting. Bacteria are serially passaged in media containing increasing concentrations of co-trimoxazole or its individual components nih.govdovepress.commdpi.comasm.orgnih.gov. Over time, resistant mutants with higher MICs are selected from the population.

These experiments have been instrumental in identifying the genetic basis of co-trimoxazole resistance in various bacterial species, including Escherichia coli, Staphylococcus aureus, Nocardia species, and Stenotrophomonas maltophilia nih.govdovepress.commdpi.comasm.orgnih.gov. Studies have shown that resistance can develop relatively rapidly in vitro dovepress.com. For example, one study reported that 45% of S. aureus strains acquired resistance after just 14 days of in vitro exposure to co-trimoxazole dovepress.com.

Gene Expression Profiling in Resistant Strains

Analyzing gene expression profiles in co-trimoxazole-resistant strains provides insight into the molecular mechanisms underlying resistance. While comprehensive transcriptomic studies were not detailed in all search results, several studies have focused on identifying specific genes and genetic elements associated with resistance, which implies altered expression or function of these elements in resistant strains nih.govmdpi.comasm.orgplos.orgoup.comfrontiersin.orgresearchgate.netasm.orgresearchgate.netfrontiersin.org.

Key mechanisms of resistance identified through the study of resistant mutants, often initially selected in laboratory evolution experiments, include:

Mutations in Target Enzymes: Resistance can arise from mutations in the genes encoding the co-trimoxazole target enzymes, dihydrofolate reductase (folA or dfr) and dihydropteroate (B1496061) synthase (folP or sul) nih.govasm.orgoup.comresearchgate.net. These mutations can reduce the binding affinity of the drugs to their targets or increase enzyme activity researchgate.net.

Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements such as plasmids, integrons, and transposons carrying resistance genes, particularly sul genes (conferring sulfonamide resistance) and dfrA genes (conferring trimethoprim resistance) plos.orgfrontiersin.orgresearchgate.netfrontiersin.org. The presence and prevalence of these genes are strongly correlated with co-trimoxazole resistance in clinical isolates plos.orgfrontiersin.org.

Efflux Pump Overexpression: Overexpression of bacterial efflux pumps can lead to decreased intracellular concentrations of trimethoprim and sulfamethoxazole, contributing significantly to resistance asm.orgasm.org. Studies in Stenotrophomonas maltophilia and Burkholderia pseudomallei have highlighted the role of specific efflux pumps like SmeDEF, SmeVWX, and BpeEF-OprC in mediating co-trimoxazole resistance asm.orgasm.org. Analysis of resistant mutants has shown that mutations in regulatory genes can lead to constitutive overexpression of these efflux pumps asm.orgasm.org.

Characterization of Efflux Pump Activity in Cultured Bacteria

Efflux pumps are bacterial membrane proteins that actively transport compounds, including antibiotics, out of the bacterial cell, contributing to antibiotic resistance. nih.govnih.govfrontiersin.org This mechanism is particularly significant in Gram-negative bacteria and can lead to multidrug resistance. nih.govfrontiersin.orggardp.org Studies have investigated the role of efflux pumps in resistance to co-trimoxazole (Co-Soltrim) in various bacterial species.

In Stenotrophomonas maltophilia, the overexpression of specific efflux pumps, namely SmeVWX and SmeDEF, has been identified as a major contributor to co-trimoxazole resistance. asm.org Research indicates that the activity of certain efflux pumps can impact the susceptibility of S. maltophilia to co-trimoxazole. asm.org For instance, overexpression of SmeDEF reduces susceptibility, while inactivation of this pump increases it. asm.org The overexpression of these pumps is often linked to mutations in their regulator genes, smeRv and smeT. asm.org Other efflux systems, such as SmeYZ and the outer membrane protein TolC (involved with SmeOP), have also been shown to influence co-trimoxazole susceptibility in S. maltophilia. asm.org These findings suggest that beyond the acquisition of sul genes, efflux pumps play a role in the development of co-trimoxazole resistance in this bacterium. asm.org

Efflux pumps belong to several superfamilies, including the Resistance-Nodulation-Division (RND) family, which is particularly effective at extruding a broad range of compounds in Gram-negative bacteria. nih.govnih.govgardp.org RND pumps are tripartite systems involving an inner membrane transporter, a periplasmic adapter protein, and an outer membrane channel. nih.govgardp.org Inhibiting these pumps can significantly increase bacterial susceptibility to antibiotics. gardp.org

In Vivo Animal Models for Mechanistic Insights (e.g., Pharmacodynamics in Host Environments)

In vivo animal models are valuable tools for studying the mechanistic aspects of antibacterial compounds like this compound within the complex environment of a host. These models can provide insights into how the compound behaves pharmacodynamically and how bacteria respond to its presence in a living system.

Impact on Bacterial Physiology and Virulence (Mechanistic, not Efficacy)

The impact of antibacterial compounds on bacterial physiology and virulence, independent of their direct killing or growth inhibitory effects (efficacy), can be investigated using in vivo models. Virulence factors are microbial components that can damage a susceptible host. einsteinmed.edu Bacterial physiology, including metabolic processes and motility, can be linked to virulence. frontiersin.orgnih.gov

Studies using animal models have explored the relationship between bacterial physiology, virulence, and responses to environmental stresses, which can include the presence of antibacterial agents. For example, research in Escherichia coli animal models has shown that environmental factors can alter bacterial phenotypes associated with virulence, such as biofilm formation, oxidative stress resistance, and motility. frontiersin.org While not specific to this compound, this highlights the capacity of in vivo models to reveal how antibacterial exposure might mechanistically influence bacterial traits relevant to infection.

Furthermore, quorum sensing, a bacterial communication mechanism that regulates collective behaviors including virulence and biofilm formation, can be influenced by external factors. nih.govmdpi.com Changes in quorum sensing or other regulatory pathways in response to an antibacterial compound within a host could mechanistically impact bacterial virulence. nih.govmdpi.com Animal models provide a system to study these intricate regulatory responses in a living host.

Interactive Data Table: Efflux Pump Overexpression and Co-trimoxazole Susceptibility in Stenotrophomonas maltophilia asm.org

Efflux PumpEffect on Co-trimoxazole SusceptibilityAssociated Regulator Gene Mutation
SmeVWX (Overexpression)Reduced SusceptibilitysmeRv
SmeDEF (Overexpression)Reduced SusceptibilitysmeT
SmeDEF (Inactivation)Increased SusceptibilityNot applicable (inactivation)
SmeYZ (Deletion)Increased SusceptibilityNot applicable (deletion)
TolC (Deletion)Increased SusceptibilityNot applicable (deletion)

Analytical Methodologies for Research on Co Soltrim

Quantification of Co-Soltrim and its Metabolites in Biological and Environmental Matrices

Accurate quantification of the active components and their transformation products in biological fluids (such as plasma, urine, and serum) and environmental samples (like water and soil) is fundamental for pharmacokinetic studies, environmental monitoring, and assessing exposure.

Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Ultraviolet (UV) or Diode Array Detection (DAD), is a widely used technique for the simultaneous determination of sulfamethoxazole (B1682508) (SMZ) and trimethoprim (B1683648) (TMP) in various matrices. HPLC-DAD methods have been developed and validated for the simultaneous determination of SMZ and TMP in veterinary formulations, demonstrating selectivity, linearity, precision, accuracy, and robustness for application in quality control and determination in environmental and biological matrices. scielo.org.co For instance, a method utilizing a C18 column with a mobile phase of methanol (B129727):water (84:16 v/v; pH 3.0) and detection at 245 nm (for BMX), 265 nm (for SMZ), and 271 nm (for TMP) showed linearity in the concentration range of 15.0 to 30.0 µg·mL⁻¹ for SMZ and 3.0 to 9.0 µg·mL⁻¹ for TMP in veterinary formulations. scielo.org.co Another RP-HPLC method for the quantitative analysis of SMX and TMP in liquid suspension used a C18 column with a mobile phase of methanol and water (6:4) at pH 2.6, with analysis performed at a single wavelength of 254 nm. umt.edu.pk

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for quantifying low concentrations in complex biological and environmental samples. A highly sensitive, selective, and high-throughput LC-MS/MS method has been developed and validated for the simultaneous quantification of sulfamethoxazole and trimethoprim using imipramine (B1671792) as an internal standard. ijcce.ac.irijrps.com Comparison studies have shown that methods based on online solid phase extraction-liquid chromatography with mass spectrometry detection (SPE-LC-MS/MS) are approximately six times more sensitive than methods with ultraviolet detection for the simultaneous quantification of sulfamethoxazole and trimethoprim in biological fluids. nih.gov The SPE-LC-MS/MS method also demonstrated a significantly shorter run time (2.5 min per sample) compared to SPE-LC-UV (18.0 min). nih.gov Validated ranges for TMP and SMX quantification using HPLC-MS/MS in dried plasma spots (DPS) and dried urine spots (DUS) have been established, showing good precision and accuracy. nih.gov For TMP in DPS, the validated range was 100–50,000 ng/ml, and in DUS, it was 500–250,000 ng/ml. nih.gov For SMX, the validated range was 1000–500,000 ng/ml for both DPS and DUS. nih.gov

Here is a summary of typical linearity ranges observed for SMZ and TMP using HPLC-UV methods:

CompoundMatrixLinearity Range (µg/mL)Detection Wavelength (nm)Citation
SulfamethoxazoleVeterinary Formulation15.0 – 30.0265 scielo.org.co
TrimethoprimVeterinary Formulation3.0 – 9.0271 scielo.org.co
SulfamethoxazoleBulk Form4.0 – 40.0482, 457 innovareacademics.in
SulfamethoxazoleBulk Form5.0 – 45.0482, 457 innovareacademics.in
TrimethoprimBulk Form5 – 30457 innovareacademics.in

And typical detection and quantification limits for HPLC-UV and LC-MS/MS in broiler chicken samples:

MethodCompoundDetection Limit (µg/kg)Quantification Limit (µg/kg)Citation
HPLC-UVSMZ, TMP, etc.3 – 510 – 16 mdpi.com
LC-MS/MSSMZ, TMP, etc.0.01 – 0.050.01 – 0.11 mdpi.com

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques provide valuable information about the molecular structure and properties of compounds. UV-Visible (UV-Vis) spectrophotometry is often used for the quantitative analysis of sulfamethoxazole and trimethoprim, particularly in pharmaceutical formulations. Methods based on direct UV measurement or those involving derivatization reactions to form colored products measurable in the visible region have been developed. ijcce.ac.irinnovareacademics.inresearchgate.net For instance, a visible spectrophotometric method for the estimation of SMZ involved diazotization and coupling with o-phenylenediamine, with absorbance measured at 482 and 457 nm, showing linearity in the range of 4.0-40.0 µg/ml and 5.0-45.0 µg/ml. innovareacademics.in For TMP estimation, a method measured absorbance at 457 nm with a linearity range of 5-30 μg/ml. innovareacademics.in

Fourier Transform Infrared (FT-IR) spectroscopy is useful for characterizing the functional groups and molecular interactions within a compound or a mixture. FT-IR spectroscopy has been used to investigate the molecular interaction between sulfamethoxazole and trimethoprim in co-crystals, showing spectral differences compared to the individual compounds, particularly in the N-H stretching region. japsonline.comjapsonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule, aiding in structural elucidation and quantitative determination. An NMR spectroscopic method has been described for the determination of mixtures of trimethoprim and sulfamethoxazole in tablets and powders using dimethylsulfoxide-d6 as a solvent and 1,4-dinitrobenzene (B86053) as an internal standard. nih.gov

Other spectroscopic and related techniques mentioned for the determination of trimethoprim and sulfamethoxazole include capillary electrophoresis, micellar electrochromatography, differential pulse voltammetry, square wave voltammetry, adsorptive stripping voltammetry, nonaqueous titrimetry, ion selective electrode (ISE), TLC, pH-induced spectrophotometry, and fluorometry. acs.orgresearchgate.netresearchgate.net

Molecular Techniques for Resistance Gene Detection and Characterization

Understanding the genetic basis of resistance to compounds like the sulfamethoxazole-trimethoprim combination is critical for monitoring the spread of resistance and developing new strategies to combat it. Resistance to sulfonamides and trimethoprim primarily arises from the acquisition of mobile resistance genes encoding drug-insensitive variants of the target enzymes, dihydropteroate (B1496061) synthase (sul genes) and dihydrofolate reductase (dfr genes), respectively, or through efflux pumps that reduce intracellular drug concentration. researchgate.netnih.gov

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) for sul, dfr, and Efflux Pump Genes

Polymerase Chain Reaction (PCR) is a fundamental technique for the detection of specific resistance genes. Conventional PCR can confirm the presence or absence of sul, dfr, and efflux pump genes in bacterial isolates or environmental samples. nih.govcharlotte.edu

Quantitative PCR (qPCR), also known as real-time PCR, allows for the quantification of gene expression levels or the absolute number of gene copies in a sample. This is particularly useful for studying the overexpression of efflux pump genes, which can contribute to resistance. ijop.netmdpi.comoup.com For example, reverse transcription Real-Time PCR (RT-qPCR) has been performed for the molecular detection and quantification of gene expression levels for efflux pump antibiotic resistance genes (e.g., mexA, mexB, mexC, mexE, and mexY) in Pseudomonas aeruginosa isolates. ijop.net Studies have shown high frequencies of overexpression for these genes in extensive drug-resistant isolates. ijop.net Multiplex digital PCR (mdPCR) assays have also been developed for the simultaneous detection and quantification of multiple efflux pump genes, offering high sensitivity and specificity. mdpi.com

DNA Sequencing and Phylogenetic Analysis of Resistance Genes

DNA sequencing is essential for determining the exact nucleotide sequence of resistance genes, allowing for the identification of specific resistance alleles and mutations. Sanger sequencing is a common method for sequencing PCR products of resistance genes. nih.gov Whole genome sequencing (WGS) provides comprehensive genetic information, enabling the identification of all resistance genes present in an organism's genome and the analysis of their genetic context. nih.govasm.org

Phylogenetic analysis of resistance gene sequences helps to understand the evolutionary relationships between different resistance determinants and to trace their origins and spread. Phylogenetic trees can be constructed using amino acid or nucleotide sequences of resistance genes (e.g., DfrA variants or sulfonamide resistance genes) to visualize their relationships. asm.orgfrontiersin.orgmdpi.com This analysis can reveal the diversity of resistance genes and suggest potential horizontal gene transfer events. researchgate.netfrontiersin.org

Mutagenesis and Genetic Engineering for Functional Studies of Resistance

Mutagenesis and genetic engineering techniques are employed to functionally characterize the role of specific genes and mutations in conferring resistance. Directed mutagenesis can introduce specific changes into the target genes (folP for sulfonamide resistance, folA for trimethoprim resistance) or regulatory regions of efflux pump genes to study their impact on drug susceptibility. asm.orgfrontiersin.orgtandfonline.com

Genetic engineering techniques, such as cloning and heterologous expression of resistance genes in susceptible host organisms (e.g., Escherichia coli), can confirm that a specific gene is responsible for conferring resistance and allow for the study of its mechanism of action in isolation. oup.comasm.org For instance, cloning the dfrA49 gene into E. coli confirmed its role in conferring trimethoprim resistance. asm.org Functional metagenomics, which involves cloning DNA from environmental samples into a host organism and selecting for resistance phenotypes, is another approach to identify novel resistance genes. frontiersin.org Studies involving the evaluation of the contribution of specific mutations in target enzymes like dihydropteroate synthase to sulfonamide resistance using biochemical, biophysical, and microbiological susceptibility studies provide insights into the structural and functional basis of resistance. frontiersin.org

Mutations in target enzymes can lead to decreased affinity for the inhibitor while sometimes affecting the enzyme's affinity for its natural substrate. frontiersin.orgtandfonline.com Compensatory mutations can also arise that restore the fitness cost associated with resistance mutations. researchgate.net Efflux pump activity can be phenotypically evaluated by determining the difference in minimum inhibitory concentration (MIC) of an antibiotic in the presence and absence of an efflux pump inhibitor. nih.gov

This compound is a combination antimicrobial agent that functions by targeting the bacterial folate synthesis pathway. This pathway is essential for bacteria to produce the nucleic acids and proteins required for growth and replication. This compound achieves its effect through the combined action of its two component drugs: sulfamethoxazole and trimethoprim. nih.govesaunggul.ac.id These components inhibit two distinct enzymes within the folate synthesis pathway, leading to a synergistic antibacterial effect. nih.govesaunggul.ac.idpatsnap.com

6.3. Enzymatic Assays for DHPS and DHFR Activity

Enzymatic assays are crucial for understanding the mechanism of action of this compound and its individual components, sulfamethoxazole and trimethoprim, by measuring their effects on the activity of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). These enzymes are key targets in the bacterial folate synthesis pathway. nih.govesaunggul.ac.idpatsnap.com

Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), a substrate for DHPS. esaunggul.ac.idpatsnap.comwikipedia.org It acts as a competitive inhibitor of DHPS, preventing the enzyme from catalyzing the formation of dihydropteroate, an intermediate in dihydrofolic acid synthesis. esaunggul.ac.idpatsnap.comwikipedia.org Enzymatic assays for DHPS activity typically involve monitoring the conversion of substrates (such as PABA and dihydropterin pyrophosphate) to product (dihydropteroate) and observing how this reaction is inhibited in the presence of sulfamethoxazole. pnas.orgfrontiersin.org Research findings from such assays demonstrate that sulfamethoxazole competes with PABA for binding to the active site of DHPS. esaunggul.ac.idpatsnap.comwikipedia.org Studies on Plasmodium falciparum DHPS have shown that sulfamethoxazole, along with other sulfonamides, inhibits the enzyme by competing for the substrate binding site. pnas.org The inhibitory constant (Ki) values for sulfamethoxazole against different variants of DHPS can be determined through kinetic analyses, indicating the potency of inhibition. pnas.orgfrontiersin.org For instance, studies have measured Ki values for sulfamethoxazole against various P. falciparum DHPS enzymes, showing variations depending on the enzyme variant. pnas.org

Trimethoprim inhibits bacterial DHFR, the enzyme responsible for reducing dihydrofolic acid to tetrahydrofolic acid. nih.govpatsnap.comwikipedia.org Tetrahydrofolic acid is essential for the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA and protein synthesis. esaunggul.ac.idpatsnap.comwikipedia.org Enzymatic assays for DHFR activity measure the reduction of dihydrofolate in the presence of the cofactor NADPH, often by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. windows.netsigmaaldrich.comabcam.com The inhibition of this reaction by trimethoprim can then be assessed. windows.netsigmaaldrich.comabcam.com Research using DHFR enzymatic assays has shown that trimethoprim binds to bacterial DHFR with high affinity, significantly inhibiting its activity. nih.govdrugbank.com Studies on Escherichia coli DHFR, for example, have demonstrated that trimethoprim completely inhibits the enzyme at specific concentrations, consistent with its low nanomolar Ki values. acs.orgnih.gov Variations in DHFR enzymes, particularly mutations, can affect the enzyme's affinity for trimethoprim, leading to resistance. oup.combiorxiv.orgasm.org Enzymatic assays are used to determine the Ki values of trimethoprim against these resistant DHFR variants, revealing increased Ki values compared to wild-type enzymes. asm.orgresearchgate.net For example, studies on Pneumocystis jirovecii DHFR variants have shown Ki values for trimethoprim ranging from 4-fold to 100-fold higher than that for the wild-type enzyme for certain resistant variants. asm.orgresearchgate.net

The combined effect of sulfamethoxazole and trimethoprim in inhibiting these two sequential enzymes in the folate pathway leads to a more pronounced disruption of bacterial growth than either drug alone. nih.govesaunggul.ac.idpatsnap.com Enzymatic assays can also be used to study the synergistic inhibition of both DHPS and DHFR by the combination of sulfamethoxazole and trimethoprim.

Detailed Research Findings and Data Tables:

Research on the enzymatic activity and inhibition of DHPS and DHFR from various bacterial and microbial species provides detailed insights into how sulfamethoxazole and trimethoprim exert their effects.

For instance, kinetic studies on Staphylococcus aureus DHPS variants have characterized the impact of resistance mutations on the enzyme's affinity for substrates like PABA and inhibitors like sulfamethoxazole. These studies involve measuring kinetic parameters such as Km (Michaelis constant) and kcat (catalytic turnover rate) for the enzyme with its natural substrate PABA and comparing them to the parameters observed in the presence of sulfamethoxazole. The Ki values for sulfamethoxazole against different DHPS variants are also determined. frontiersin.org

Similarly, studies on DHFR from organisms like E. coli and P. jirovecii have utilized enzymatic assays to quantify the inhibitory potency of trimethoprim against wild-type and resistant enzyme variants. These studies often report Ki values for trimethoprim and analyze how mutations in the DHFR enzyme affect these values and other kinetic parameters like Km for the substrate (dihydrofolate) and cofactor (NADPH). acs.orgnih.govasm.orgresearchgate.net

While specific comprehensive data tables covering all aspects of DHPS and DHFR enzymatic assays for this compound components across diverse species and resistance profiles are extensive in scientific literature, representative findings highlight the core principles. For example, studies on P. jirovecii DHFR variants have shown significant increases in trimethoprim Ki values for resistant strains. asm.orgresearchgate.net

Enzyme SourceInhibitorEnzyme VariantKi (nM) (Trimethoprim)Fold Resistance (vs Wild Type)NotesSource
Pneumocystis jiroveciiTrimethoprimWild Type-1xBaseline sensitivity asm.org
Pneumocystis jiroveciiTrimethoprimS31F-4-fold to 100-fold higherReduced sensitivity to trimethoprim asm.org
Pneumocystis jiroveciiTrimethoprimF36C-100-fold higherSignificantly reduced sensitivity asm.orgresearchgate.net
Pneumocystis jiroveciiTrimethoprimL65P-4-fold to 100-fold higherReduced sensitivity to trimethoprim asm.orgresearchgate.net
Escherichia coliTrimethoprimWild Type4-51xHigh sensitivity acs.org
Escherichia coliTrimethoprimP21L-~11-fold increase in IC50Reduced sensitivity to trimethoprim nih.gov
Escherichia coliTrimethoprimW30R-~23-fold increase in IC50Reduced sensitivity to trimethoprim nih.gov

Note: Ki values can vary depending on the specific assay conditions and enzyme source. IC50 values are inhibitory concentrations causing 50% inhibition.

Studies on DHPS inhibition by sulfamethoxazole also provide kinetic data, often presented as Ki values. For example, research on Plasmodium falciparum DHPS has compared the Ki values of sulfamethoxazole and other sulfonamides against different enzyme variants, demonstrating how mutations can impact inhibition. pnas.org

Enzyme SourceInhibitorEnzyme VariantKi (µM) (Sulfamethoxazole)NotesSource
Plasmodium falciparumSulfamethoxazoleVariousVaried by ~5-foldInhibition varies with enzyme variant pnas.org

Enzymatic assays are fundamental tools in researching the biochemical basis of this compound's action and the mechanisms of resistance development in target enzymes like DHPS and DHFR. They provide quantitative data on enzyme-inhibitor interactions and the functional consequences of genetic variations in these critical bacterial enzymes.

Environmental Fate and Ecological Impact of Folate Pathway Inhibitors

Occurrence and Persistence of Co-Soltrim and its Components in Environmental Compartments

The physicochemical properties of sulfamethoxazole (B1682508) and trimethoprim (B1683648), such as water solubility, sorption potential, and biodegradability, govern their distribution and persistence in the environment. nih.govplos.org Both compounds are frequently detected in aquatic and terrestrial systems worldwide. nih.govresearchgate.netresearchgate.net

Sulfamethoxazole and trimethoprim are among the most frequently detected antibiotics in global water bodies. nih.govresearchgate.netmdpi.com Their continuous release from sources like WWTP effluents results in their pseudo-persistence in aquatic environments. mdpi.com

Surface Water: Numerous studies have documented the widespread occurrence of SMX and TMP in rivers, lakes, and coastal waters. In the Mekong Delta, surface waters contained SMX and TMP at concentrations ranging from 7 to 360 ng/L. plos.org A study in Germany detected both sulfamethoxazole and trimethoprim in surface water samples. nih.gov Similarly, monitoring in Portugal found sulfamethoxazole in 23% of surface water samples. nih.gov Research has shown SMX concentrations in wastewater discharge can range from 100–2500 ng/L and in natural surface waters from 60–150 ng/L. mdpi.com

Groundwater: Contamination of groundwater is also a significant issue. In a drinking water catchment area in Germany, trimethoprim was found in 11 out of 15 shallow groundwater samples, highlighting its environmental relevance. nih.gov A study in Kisumu, Kenya, detected sulfamethoxazole in 14.3% of groundwater sources, with concentrations reaching up to 258.2 ng/L. plos.orgplos.org Trimethoprim was not detected in that study, which was attributed to its higher sorption potential and lower mobility in the local clayey soil. plos.orgplos.org However, other studies have reported TMP in groundwater; for instance, it was found in 2 out of 7 groundwater sources in a study in Portugal. nih.gov The presence of these antibiotics in groundwater is concerning as it is a major source of drinking water and its contamination can be long-lasting. plos.org

Table 1: Reported Concentrations of Sulfamethoxazole (SMX) and Trimethoprim (TMP) in Water Bodies
CompoundWater Body TypeLocationConcentration Range (ng/L)Source
SulfamethoxazoleSurface WaterMekong Delta7 - 360 plos.org
TrimethoprimSurface WaterMekong Delta7 - 360 plos.org
SulfamethoxazoleWastewater DischargeNot Specified100 - 2500 mdpi.com
SulfamethoxazoleNatural Surface WaterNot Specified60 - 150 mdpi.com
SulfamethoxazoleGroundwaterKisumu, Kenyaup to 258.2 plos.orgplos.org
TrimethoprimShallow GroundwaterGermanyDetected in 11/15 samples nih.gov
TrimethoprimGroundwaterPortugalDetected in 2/7 samples nih.gov

When manure from treated livestock or biosolids from WWTPs are applied to land, sulfamethoxazole and trimethoprim can contaminate soil and subsequently leach into water or adsorb to sediment particles. plos.orgresearchgate.net The persistence of these compounds in soil is highly variable and depends on factors such as soil type, temperature, moisture, and microbial activity. researchgate.netnih.gov

Studies have shown that trimethoprim is generally more persistent in soil than sulfamethoxazole under aerobic conditions. nih.gov In one study, the half-life of SMX in non-sterile soil under aerobic conditions was 2 days, while for TMP it was 4 days. researchgate.net Under anaerobic (anoxic) conditions, the dissipation was slower, with half-lives of 7 and 11 days for SMX and TMP, respectively. researchgate.net Biodegradation is a major dissipation pathway for both compounds in soil. researchgate.net Sorption to soil and sediment particles is a key process governing their mobility, with evidence suggesting that the formation of bound residues can lead to long-term storage. plos.org

Table 2: Dissipation Half-Lives of Sulfamethoxazole (SMX) and Trimethoprim (TMP) in Soil
CompoundConditionSoil TypeHalf-Life (Days)Source
SulfamethoxazoleAerobicNon-sterile soil2 researchgate.net
TrimethoprimAerobicNon-sterile soil4 researchgate.net
SulfamethoxazoleAnaerobic (Anoxic)Non-sterile soil7 researchgate.net
TrimethoprimAnaerobic (Anoxic)Non-sterile soil11 researchgate.net

Role in the Selection and Dissemination of Antimicrobial Resistance in Environmental Reservoirs

The release of sub-lethal concentrations of antibiotics like SMX and TMP into the environment is a major driver for the selection and spread of antimicrobial resistance (AMR). researchgate.netwho.int Environmental bacteria can become resistant and act as reservoirs of resistance genes that can potentially be transferred to human pathogens.

The use of this compound exerts selective pressure that favors the survival of bacteria carrying resistance genes for both sulfamethoxazole (typically sul genes) and trimethoprim (typically dfr genes). frontiersin.orgnih.gov Resistance is often conferred by the acquisition of mobile genetic elements (MGEs) such as plasmids, transposons, and integrons, which carry these resistance genes. frontiersin.orgnih.govfrontiersin.org

The sul1 gene is frequently found as part of class 1 integrons, which are genetic structures capable of capturing and expressing various resistance gene cassettes. frontiersin.orgjmb.or.kr sul2 is often located on small plasmids. jmb.or.kr The dfr genes, which encode for drug-resistant dihydrofolate reductase enzymes, are also commonly found within integron gene cassettes. frontiersin.orgjmb.or.kr The genetic linkage of sul and dfr genes on the same MGE ensures that exposure to either drug can select for resistance to both, a phenomenon known as co-resistance. frontiersin.orgnih.gov Studies on uropathogenic Escherichia coli have identified highly cohesive genetic arrangements where dfr gene cassettes are integrated into a conserved sul2-carrying cluster on transferable plasmids, ensuring the stable inheritance and dissemination of co-trimoxazole (B1683656) resistance. frontiersin.orgnih.gov This co-selection contributes to the persistence of resistance even when the use of one of the compounds is reduced. researchgate.net

The introduction of sulfamethoxazole and trimethoprim into the environment can significantly alter the structure and function of natural microbial communities. researchgate.netasm.org While the antibiotics may inhibit the growth of susceptible bacterial populations, they can simultaneously promote the proliferation of resistant bacteria. researchgate.netnih.gov

Biodegradation and Transformation Pathways in Environmental Systems

The fate of sulfamethoxazole and trimethoprim in the environment is determined by various degradation and transformation processes, which can be biotic or abiotic. nih.govresearchgate.net

Biodegradation: Microbial activity is a key factor in the degradation of both SMX and TMP. nih.govresearchgate.net However, their susceptibility to biodegradation can be limited. nih.gov Studies have shown that SMX can be rapidly dissipated through biodegradation under aerobic conditions in soil, whereas TMP is more persistent. nih.gov In aquatic systems, consortia of microalgae and bacteria have been shown to biodegrade both compounds, with SMX removal being more efficient than TMP removal in a mixture. nih.gov Symbiotic biodegradation appears to be the primary removal mechanism in these systems. nih.gov

Transformation Pathways: Abiotic processes, particularly photodegradation, also play a role in the transformation of these compounds in sunlit surface waters. nih.govresearchgate.netmdpi.com Indirect photodegradation, mediated by hydroxyl radicals (•OH), is an efficient transformation pathway. nih.govmdpi.com For both SMX and TMP, the most favorable reaction is the addition of a hydroxyl radical to the benzene (B151609) ring structure. nih.govmdpi.com This initial attack leads to a cascade of further reactions, including hydroxylation and fragmentation. nih.govmdpi.com While these transformation processes can reduce the concentration of the parent compounds, the resulting transformation products (TPs) are not always benign. Some TPs may retain antimicrobial activity or exhibit their own ecotoxicological effects. nih.govresearchgate.net Research has identified numerous TPs for both SMX and TMP, highlighting the complexity of their environmental fate. nih.govdiva-portal.org

Future Research Directions and Emerging Challenges in Folate Pathway Inhibition

Development of Novel Folate Pathway Inhibitors to Overcome Resistance

The development of new antifolates is centered on overcoming the primary mechanisms of resistance to current drugs, which are target-based mutations in dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS).

While DHFR and DHPS have been the traditional targets of antifolate drugs, other essential enzymes in the folate pathway represent promising, yet underexplored, targets for new antibacterial agents. The synthesis of folates is critically dependent on the activities of both DHFR and Dihydrofolate Synthetase (DHFS), and the inhibition of either enzyme leads to cell death. nih.gov This highlights DHFS as a viable, yet less conventional, target for the development of novel inhibitors. Targeting such enzymes could circumvent existing resistance mechanisms to DHFR and DHPS inhibitors and may present a higher barrier to the evolution of resistance.

A significant research effort is aimed at designing new generations of DHFR and DHPS inhibitors that retain activity against clinically relevant resistant variants. Point mutations in the folA locus (encoding DHFR) and the folP gene (encoding DHPS) are major drivers of resistance to trimethoprim (B1683648) and sulfonamides, respectively.

Propargyl-Linked Antifolates: A notable advancement in this area is the development of propargyl-linked antifolates. These compounds are designed using a structure-based approach to be potent inhibitors of both wild-type and trimethoprim-resistant DHFR enzymes. nih.gov For instance, iclaprim (B1674355) was designed to overcome resistance conferred by point mutations and has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other trimethoprim-resistant pathogens. nih.gov

Novel Scaffolds: Researchers are also moving beyond traditional chemical scaffolds. An integrated computational and experimental approach has led to the discovery of compounds with novel scaffolds that are active against both wild-type E. coli DHFR and its trimethoprim-resistant mutants (e.g., L28R, P21L, and A26T). elifesciences.org One such compound, CD15-3, was found to inhibit both the wild-type and resistant variants and, importantly, showed a dramatically delayed emergence of resistance compared to trimethoprim. elifesciences.org Whole genome sequencing of strains that did develop resistance to CD15-3 revealed no mutations in the DHFR gene itself; instead, resistance was weakly conferred by the duplication of genes encoding for efflux pumps. elifesciences.org

Dual-Target Inhibitors: Another innovative strategy involves the synthesis of single molecules that can inhibit both DHPS and DHFR simultaneously. A series of N-sulfonamide 2-pyridone derivatives were designed to combine the inhibitory functions of sulfonamides and trimethoprim. One compound from this series, 11a, demonstrated potent dual inhibitory activity against both enzymes and showed significant antimicrobial activity against resistant bacterial strains. acs.org

Compound/ClassTarget Enzyme(s)Spectrum of ActivityKey Research Finding
Propargyl-Linked Antifolates (e.g., Iclaprim)DHFRGram-positive and Gram-negative bacteria, including trimethoprim-resistant strains. nih.govDesigned to overcome resistance from point mutations in the DHFR gene. nih.gov
CD15-3DHFRWild-type and trimethoprim-resistant E. coli. elifesciences.orgDelays the emergence of resistance; resistance that does arise is via efflux pump gene duplication, not target mutation. elifesciences.org
N-sulfonamide 2-pyridone (e.g., 11a)DHPS and DHFRGram-positive and Gram-negative bacteria. acs.orgActs as a dual inhibitor, targeting two separate enzymes in the folate pathway. acs.org

Strategies for Counteracting Efflux Pump-Mediated Resistance

Efflux pumps are membrane proteins that actively extrude a wide range of compounds, including antibiotics, from the bacterial cell. Overexpression of these pumps is a major mechanism of multidrug resistance (MDR) and can reduce the efficacy of folate pathway inhibitors.

A promising strategy to combat efflux-mediated resistance is the use of efflux pump inhibitors (EPIs). These molecules block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its activity. EPIs are being discovered from both natural and synthetic sources.

Phenylalanine-Arginine-β-Naphthylamide (PAβN): Also known as MC-207,110, PAβN was one of the first broad-spectrum EPIs discovered. It acts as a competitive inhibitor and is a substrate for several Resistance-Nodulation-Division (RND) family efflux pumps in Gram-negative bacteria, such as the MexAB-OprM system in Pseudomonas aeruginosa.

Pyridopyrimidine Derivatives: Compounds like D13-9001 represent a newer class of EPIs. D13-9001 is a specific and potent inhibitor of the MexAB-OprM pump in P. aeruginosa and has shown promising activity in preclinical models.

Efflux Pump InhibitorTarget Pump FamilyTarget Organism ExampleMechanism of Action
Phenylalanine-Arginine-β-Naphthylamide (PAβN)RNDPseudomonas aeruginosaCompetitive inhibitor and substrate of multiple pumps.
D13-9001RND (MexAB-OprM)Pseudomonas aeruginosaSpecific inhibitor of the MexB component.

The clinical potential of EPIs lies in their use as "antibiotic resistance breakers" in combination with existing antibiotics. By co-administering an EPI with an antifolate drug, it is possible to overcome efflux-mediated resistance and restore the susceptibility of the pathogen to the drug. For example, the use of an EPI could significantly reduce the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial strain that overexpresses efflux pumps. Research has shown that combining an EPI with an antibiotic can not only reverse acquired resistance but also decrease the frequency at which highly resistant mutants emerge.

Understanding the Interplay Between Different Resistance Mechanisms

Bacterial resistance is a complex phenomenon, often resulting from the interplay of multiple mechanisms within a single pathogen. For example, a bacterium may possess mutations in the target enzyme (e.g., DHFR) and simultaneously overexpress efflux pumps that can expel the drug. In such cases, a single therapeutic approach may be insufficient.

The development of resistance to novel antifolates like CD15-3 provides a clear example of this interplay. While this compound was designed to be effective against DHFR mutations, bacteria evolved resistance not by altering the target enzyme, but by upregulating efflux mechanisms through gene duplication. elifesciences.org This highlights the adaptive plasticity of bacteria and underscores the need for multi-pronged therapeutic strategies. Future research must focus on understanding how these different resistance mechanisms are co-regulated and how they collectively contribute to clinical treatment failure. This knowledge will be crucial for designing robust combination therapies that simultaneously target the drug's primary site of action and the bacterium's defense mechanisms.

Global Surveillance and Molecular Epidemiology of Co-Soltrim Resistance

The emergence and spread of antimicrobial resistance is a significant global health threat, and resistance to the combination drug this compound (co-trimoxazole) is no exception. Global surveillance programs are critical for monitoring the prevalence of this compound resistance, understanding its molecular basis, and informing treatment guidelines. A cornerstone of this effort is the World Health Organization's (WHO) Global Antimicrobial Resistance and Use Surveillance System (GLASS). nih.gov

The 2022 GLASS report highlighted alarming rates of resistance among common bacterial pathogens. nih.gov For instance, in urinary tract infections caused by Escherichia coli, a common target for this compound therapy, one in five cases in 2020 showed reduced susceptibility to standard antibiotics including co-trimoxazole (B1683656). nih.gov The report also noted high rates of resistance to this compound in Klebsiella pneumoniae causing bloodstream infections. frontiersin.org Such high resistance levels in very common infections are of great concern as they complicate treatment options. frontiersin.org

Interactive Data Table: this compound Resistance Rates in Common Pathogens (Data from WHO GLASS Report 2022)

PathogenInfection TypeResistance to this compoundYear of Data
Escherichia coliUrinary Tract Infections>20%2020
Klebsiella pneumoniaeBloodstream InfectionsHigh (61.3%)2020

Molecular epidemiology studies have been instrumental in elucidating the genetic mechanisms underpinning this compound resistance. This resistance is primarily driven by the acquisition of genes that encode for alternative enzymes in the folate pathway that are not inhibited by sulfamethoxazole (B1682508) and trimethoprim. nih.gov The most significant of these are the sul genes, which confer resistance to sulfamethoxazole, and the dfr genes, which confer resistance to trimethoprim. nih.gov

There are several variants of these resistance genes, with sul1, sul2, and, to a lesser extent, sul3 being the most frequently identified sulfonamide resistance genes globally. brieflands.com Similarly, a multitude of dfr genes have been described, with dfrA1 and dfrA17 being among the most prevalent. www.nhs.uk The distribution of these genes can vary geographically. For example, a study in Tunisia found dfrA7 and dfrA17 to be the most prevalent dfr genes in clinical isolates of Enterobacteriaceae. www.nhs.uk In contrast, research on Chilean salmon farms identified dfrA1, dfrA12, and dfrA14 in resistant bacteria. brieflands.com

A critical factor in the widespread dissemination of these resistance genes is their association with mobile genetic elements such as plasmids and integrons. brieflands.comnih.gov Class 1 integrons are frequently linked to both sul and dfr genes, facilitating their co-transfer between bacteria and contributing to the emergence of multidrug-resistant strains. www.nhs.uknih.gov The genetic linkage between sul and dfr genes on these mobile elements ensures the stability and spread of the this compound resistance phenotype. nih.gov

Applications Beyond Direct Antimicrobial Therapy (e.g., Resistance Modulation)

While this compound is primarily recognized for its direct antimicrobial activity, ongoing research is exploring its potential in applications beyond conventional infection treatment. These emerging areas of investigation focus on its role in modulating bacterial resistance to other antibiotics and its utility in a range of "unconventional" therapeutic contexts.

One of the key mechanisms of bacterial resistance is the active efflux of antimicrobial agents from the bacterial cell via efflux pumps. asm.org Overexpression of these pumps can lead to reduced intracellular concentrations of antibiotics, rendering them ineffective. Research has shown that in some bacteria, such as Stenotrophomonas maltophilia, a significant cause of nosocomial infections, resistance to this compound is associated with the overexpression of efflux pumps like SmeDEF and SmeVWX. asm.org This finding opens up the possibility of using this compound or its components as a tool to understand and potentially inhibit these efflux pumps. By blocking these pumps, it may be possible to restore the efficacy of other antibiotics that are substrates of the same pumps, a concept known as resistance modulation. While direct clinical applications of this compound as a resistance modulator for other drugs are still in the exploratory phase, the link between its resistance and efflux pump activity provides a valuable avenue for future research into combination therapies.

Beyond the realm of resistance modulation, this compound has found a number of "unconventional" or non-FDA-approved clinical uses for a variety of infections. These applications leverage its broad spectrum of activity against various bacterial, fungal, and protozoal pathogens. Some of these notable uses include:

Acne vulgaris : The antibacterial properties of this compound have been utilized in the management of acne. nih.gov

Malaria : In certain contexts, this compound has been used for both the treatment and prevention of malaria. drugbank.com

Toxoplasmosis : It serves as a prophylactic and therapeutic agent for toxoplasmosis. nih.govdrugbank.com

Pertussis (whooping cough) : It has been considered as a treatment option for this respiratory infection. nih.gov

Staphylococcus aureus infections , including methicillin-resistant Staphylococcus aureus (MRSA): this compound has demonstrated clinical utility in treating infections caused by this often difficult-to-treat pathogen. frontiersin.org

These varied applications underscore the therapeutic versatility of this compound and highlight the potential for repurposing this established drug in an era of increasing antimicrobial resistance. Further research is warranted to fully elucidate its role in these and other non-traditional therapeutic areas.

Q & A

Q. How should researchers design experiments to evaluate Co-Soltrim’s stability under varying environmental conditions?

  • Methodological Answer : Begin by defining stability parameters (e.g., thermal, pH, photolytic) and select controlled variables. Use a factorial design to test interactions between variables. For reproducibility, document synthesis protocols, purity criteria, and characterization methods (e.g., HPLC, NMR) in the main manuscript, with extended details in supplementary materials . Include negative controls and replicate experiments to validate robustness. Reference established frameworks like PICO to align objectives with measurable outcomes .

Q. What strategies are effective for conducting a comprehensive literature review on this compound’s pharmacological properties?

  • Methodological Answer : Use advanced search operators in Google Scholar:
  • intitle:"this compound" AND (pharmacokinetics OR bioavailability) to target relevant titles.
  • source:"Journal of Medicinal Chemistry" to filter high-impact journals.
    Combine Boolean terms (e.g., (synergy OR antagonism) AND "this compound") to capture mechanistic studies. Critically appraise full texts—not abstracts—to assess methodology rigor, reproducibility, and alignment with your research gap .

Q. How can researchers ensure data integrity when collecting spectral data for this compound characterization?

  • Methodological Answer : Standardize instrumentation calibration (e.g., NMR shimming, HPLC column conditioning) across trials. Use triplicate measurements for peak integration and statistical validation (e.g., %RSD thresholds). Cross-validate findings with orthogonal techniques (e.g., mass spectrometry alongside NMR) to mitigate equipment-specific biases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity profiles of this compound across in vitro and in vivo studies?

  • Methodological Answer : Apply systematic contradiction analysis (Table 7, ) to identify variables like dosage regimes, model organisms, or assay endpoints. Conduct meta-analyses to quantify heterogeneity (e.g., I² statistics) and perform sensitivity testing on confounding factors (e.g., metabolite interference). Use triangulation by integrating pharmacokinetic data, omics profiling, and computational docking to reconcile mechanistic disparities .

Q. What advanced methodologies are recommended for optimizing this compound’s synthetic yield while minimizing impurities?

  • Methodological Answer : Implement Design of Experiments (DoE) with response surface methodology (RSM) to model reaction parameters (e.g., temperature, catalyst loading). Use PAT (Process Analytical Technology) tools for real-time monitoring of intermediate purity. Characterize byproducts via LC-MS/MS and apply QbD (Quality by Design) principles to establish a design space for scalable synthesis .

Q. How should researchers address ethical and practical challenges in collaborative studies involving this compound?

  • Methodological Answer : Adopt FINER criteria to align collaborative goals with feasibility and ethics. Co-design protocols with stakeholders using accessible tools (e.g., plain-language interview guides, shared timelines). Ensure equitable contribution by assigning roles based on expertise (e.g., synthetic chemists handle synthesis; biologists manage bioassays). Use platforms like Google Drive for transparent data sharing and version control .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound’s efficacy studies?

  • Methodological Answer : Apply non-parametric models (e.g., Hill equation, sigmoidal Emax) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC50 values. Validate model assumptions via residual analysis and AIC/BIC comparisons. For multivariate datasets, employ machine learning techniques (e.g., random forests) to identify predictor variables impacting efficacy thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.